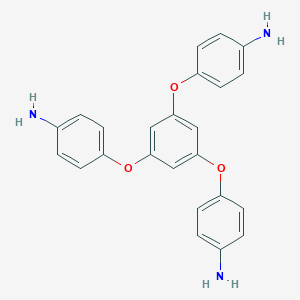

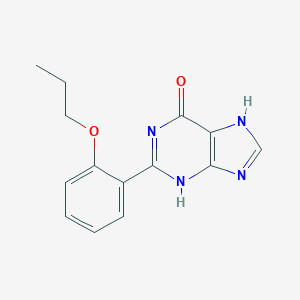

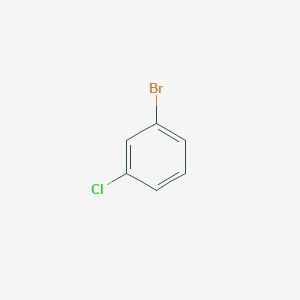

![molecular formula C12H7N3S B044241 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile CAS No. 118001-67-5](/img/structure/B44241.png)

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives often involves the condensation of 2-aminothiophenol with benzimidazole chalcone under refluxing methanol using acetic acid as a catalyst. This reaction yields dihydrobenzo(b)[1,4]thiazepines, which can be dehydrogenated to obtain the desired imidazo[2,1-b]thiazole derivatives. A variety of metal-free and metal-catalyzed methods, including FeCl3/ZnI2-catalyzed aerobic oxidative cyclization and Cu-catalyzed cross-coupling reactions, have been developed to synthesize these compounds efficiently (Dubey et al., 2003; Zhang et al., 2012; Mishra et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives is characterized by a fused heterocyclic system that combines imidazole and thiazole rings. This structure is often supported by spectral (NMR, IR) and analytical data, ensuring the identity and purity of the synthesized compounds. The presence of a benzonitrile group attached to this fused system adds to the compound's reactivity and potential for further functionalization (Brukštus et al., 2000).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloaddition, oxidative cyclization, and cross-coupling reactions, owing to the presence of reactive sites in the imidazo[2,1-b]thiazole ring and the benzonitrile moiety. The synthesis routes and chemical reactions these compounds undergo allow for the introduction of various substituents, demonstrating their versatile chemical properties (Shen et al., 2017; Rassokhina et al., 2017).

Physical Properties Analysis

The physical properties of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice and provides insights into the stability and solubility of these compounds (Chen et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives, such as reactivity, stability under various conditions, and interaction with other chemical entities, are governed by the electronic structure of the imidazo[2,1-b]thiazole ring and the benzonitrile group. These properties are essential for their applications in developing new materials, catalysts, and biologically active molecules. Studies have shown these compounds' capacity for interaction with biological targets, underlying their potential utility in medicinal chemistry (Balwe & Jeong, 2016).

Aplicaciones Científicas De Investigación

-

- Summary of the Application : Imidazo[2,1-b]thiazole-based chalcone derivatives, which include 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile, have been synthesized and tested for their anticancer activities . The compounds were tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

- Methods of Application : The cytotoxic ability of the compounds was tested using XTT tests . Further anticancer activity studies were performed on MCF-7 cells .

- Results or Outcomes : The test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, one particularly stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

-

- Summary of the Application : Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been synthesized and tested for their antimycobacterial activities .

- Methods of Application : The compounds were tested against Mycobacterium tuberculosis (Mtb) H37Ra .

- Results or Outcomes : The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mtb H37Ra .

Direcciones Futuras

The extraordinary properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Propiedades

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHNMHBXEGRBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554876 | |

| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile | |

CAS RN |

118001-67-5 | |

| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

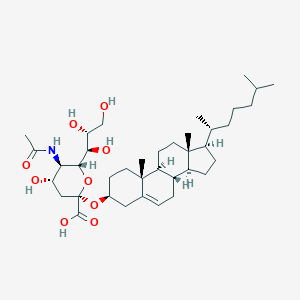

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

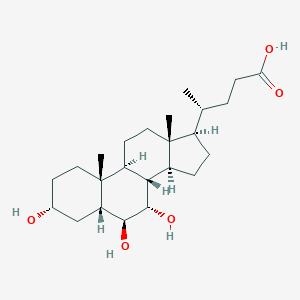

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)

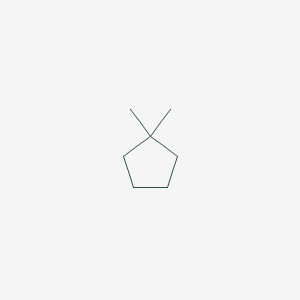

![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)

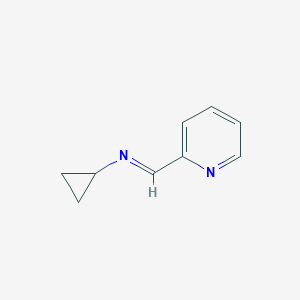

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)